9-Oxo-octahydro-pyrazino[1,2-a]pyrazine-2-carboxylic acid tert-butyl ester
Beschreibung
Structural and Nomenclature Overview
The compound this compound represents a sophisticated heterobicyclic system containing two fused pyrazine rings in a saturated configuration. The systematic International Union of Pure and Applied Chemistry nomenclature identifies this molecule as tert-butyl 9-oxo-3,4,6,7,8,9a-hexahydro-1H-pyrazino[1,2-a]pyrazine-2-carboxylate. The compound is registered under Chemical Abstracts Service number 1250994-01-4 and carries the molecular formula C₁₂H₂₁N₃O₃.
The structural architecture of this compound features a bicyclic framework where two pyrazine rings share common atoms, creating a rigid octahydro-pyrazino[1,2-a]pyrazine core. The molecule incorporates a ketone functionality at position 9, introducing a carbonyl group that significantly influences the electronic properties of the heterocyclic system. The tert-butyl ester moiety attached to the carboxylic acid function at position 2 serves as a protecting group commonly employed in synthetic organic chemistry to mask reactive carboxyl functionalities during multi-step synthesis procedures.
The three-dimensional conformation of the molecule exhibits specific stereochemical features that are critical for its biological activity. The Simplified Molecular Input Line Entry System representation CC(C)(C)OC(=O)N1CCN2CCNC(=O)C2C1 provides a linear notation describing the complete connectivity pattern of all atoms within the structure. The International Chemical Identifier code InChI=1S/C12H21N3O3/c1-12(2,3)18-11(17)15-7-6-14-5-4-13-10(16)9(14)8-15/h9H,4-8H2,1-3H3,(H,13,16) offers an additional standardized method for representing the molecular structure in computational databases.
Historical Context in Heterocyclic Chemistry
The development of octahydro-pyrazino[1,2-a]pyrazine chemistry represents a significant chapter in the broader evolution of heterocyclic organic chemistry. Pyrazine derivatives have been recognized for their diverse pharmacological properties since the early investigations into nitrogen-containing heterocycles. The systematic study of pyrazine derivatives emerged as researchers recognized their potential as active pharmaceutical compounds, with numerous patents filed between 2008 and 2012 documenting their antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, and anticancer properties.
The octahydro-pyrazino[1,2-a]pyrazine framework, often abbreviated as octahydro-2H-pyrazino[1,2-a]pyrazine or octahydro-pyrazino-pyrazine in the literature, has proven challenging to synthesize using conventional methodologies. Historical synthetic approaches required multiple steps, often involving seven or more discrete chemical transformations to construct the bicyclic system. Early methodologies described by Gubert and colleagues involved elaborate multi-step sequences starting from ethyl 1,4-dibenzylpiperazine-2-carboxylate, while Wu and coworkers reported transannular cyclization reactions requiring fractional crystallization to separate desired products from isomeric byproducts.
Recent breakthrough research has revolutionized access to the octahydro-pyrazino[1,2-a]pyrazine core through serendipitous discoveries in nitro-Mannich chemistry. In 2024, researchers reported an unexpected nitro group displacement during nitro-Mannich reactions that led to one-pot formation of the octahydro-2H-pyrazino[1,2-a]pyrazine core, representing the shortest synthetic access to this pharmacologically relevant heterobicyclic system discovered to date. This breakthrough emerged from mechanistic studies supported by high-resolution mass spectrometry analysis of reaction mixtures, providing new insights into the formation pathways of these complex bicyclic structures.
The historical progression of pyrazine chemistry reveals the evolution from simple monocyclic pyrazine derivatives to increasingly complex polycyclic systems. The parent pyrazine molecule, with chemical formula C₄H₄N₂, was first characterized as a symmetrical heterocyclic aromatic compound with point group D₂ₕ symmetry. Early synthetic methodologies included the Staedel-Rugheimer pyrazine synthesis from 1876 and the Gutknecht pyrazine synthesis from 1879, establishing foundational approaches that continue to influence modern heterocyclic synthesis.
The contemporary understanding of octahydro-pyrazino[1,2-a]pyrazine chemistry builds upon decades of research into pyrazine derivatives and their biological activities. The recognition that pyrazine derivatives occur naturally and possess various pharmacological properties has driven continued interest in developing efficient synthetic methodologies for accessing these structures. The recent discovery of simplified synthetic routes represents a paradigm shift that may accelerate research into this important class of heterobicyclic compounds, potentially leading to new therapeutic applications and enhanced understanding of structure-activity relationships within this chemical family.
Eigenschaften
IUPAC Name |
tert-butyl 9-oxo-3,4,6,7,8,9a-hexahydro-1H-pyrazino[1,2-a]pyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O3/c1-12(2,3)18-11(17)15-7-6-14-5-4-13-10(16)9(14)8-15/h9H,4-8H2,1-3H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBICUXWLVLRGDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2CCNC(=O)C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
9-Oxo-octahydro-pyrazino[1,2-a]pyrazine-2-carboxylic acid tert-butyl ester (CAS Number: 1250994-01-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H21N3O
- Molecular Weight : 221.32 g/mol
- Structural Characteristics : The compound features a pyrazino[1,2-a]pyrazine core structure with a tert-butyl ester functional group, which may influence its solubility and biological interactions.
Antioxidant Properties
Compounds featuring the pyrazine moiety have been evaluated for their antioxidant capabilities. For example, related pyrazine derivatives have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models. These effects are crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .
Enzyme Inhibition
The compound may also exhibit inhibitory effects on specific enzymes. For instance, high-throughput screening of related compounds has identified inhibitors of deubiquitinating enzymes (USPs), which play a role in protein degradation pathways. This suggests that this compound could be explored for its potential to modulate protein homeostasis in cells .
Study 1: Antimicrobial Evaluation
A study conducted on various pyrazine derivatives demonstrated that certain structural modifications enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The findings indicated that compounds with bulky groups like tert-butyl esters showed improved interaction with bacterial membranes, potentially increasing their efficacy as antimicrobial agents.
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| A | Moderate | Weak |
| B | Strong | Moderate |
| C | Weak | Strong |
| This compound | Potential (to be evaluated) | Potential (to be evaluated) |
Study 2: Antioxidant Capacity
In vitro assays measuring the DPPH radical scavenging activity of various pyrazine derivatives revealed that those with hydrophobic substituents exhibited enhanced antioxidant properties. The study highlighted the significance of structural features in determining the antioxidant capacity of these compounds.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| A | 45% |
| B | 62% |
| C | 30% |
| This compound | TBD (To Be Determined) |
Wissenschaftliche Forschungsanwendungen
Biological Activities
Research indicates that 9-Oxo-octahydro-pyrazino[1,2-a]pyrazine-2-carboxylic acid tert-butyl ester exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrazine compounds, including this ester, have shown potential as antimicrobial agents against various pathogens, including bacteria and fungi. For instance, related compounds have demonstrated significant inhibition rates against Mycobacterium tuberculosis .
- Anticancer Properties : The compound's structure allows it to be explored as a potential anticancer agent. Similar pyrazine derivatives have been investigated for their cytotoxic effects on cancer cell lines, indicating a promising avenue for further research in cancer therapeutics .
- Neuroprotective Effects : Some studies have suggested that pyrazine derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases. The mechanism may involve antioxidant activity or modulation of neuroinflammatory pathways.
Case Studies
Several studies have documented the applications and effects of pyrazine derivatives similar to this compound:
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural Analogues and Their Features
Key Observations :
- Polarity and Reactivity: The oxo group in the target compound increases polarity compared to non-oxo analogues (e.g., sc-478661), enhancing its solubility in polar solvents and interaction with biological targets .
- Synthetic Complexity : Triazolo-pyrazine derivatives () require multistep syntheses involving cycloadditions, whereas the target compound can be synthesized via reductive amination and esterification .
Key Observations :
- The target compound’s synthesis shares similarities with piperazine derivatives (), but its bicyclic core necessitates additional cyclization steps.
Spectral and Physical Properties
Table 3: Comparative Spectral Data
Vorbereitungsmethoden
Starting Materials and Key Intermediates
- Pyrazine-2-carboxylic acid is a common starting material for pyrazinoic derivatives. It serves as a precursor for the carboxylic acid moiety and can be functionalized to install ester groups.
- tert-Butyl (2-oxopropyl)carbamate and related carbamates are used as building blocks for introducing protected amino and keto functionalities, which are crucial for constructing the bicyclic system with the oxo substituent.
- The bicyclic system can be assembled by cyclization reactions involving amino-ketone intermediates.
Esterification and Protection
The tert-butyl ester group is typically introduced via esterification of the carboxylic acid or by using tert-butyl carbamate derivatives. Common reagents and conditions include:
Cyclization to Form the Bicyclic Pyrazino Core
- Cyclization is achieved by intramolecular nucleophilic attack of amino groups on keto groups under controlled conditions.
- For example, reaction of amino-ketone intermediates in methanol with ammonium salts and hydroxylamine-O-sulfonic acid, followed by iodine-mediated oxidation, yields bicyclic structures.
Oxidation and Functional Group Transformations
- Oxidation steps to install or maintain the ketone function at the 9-position are carried out using reagents such as dipyridinium dichromate (PDC) or sulfur trioxide-pyridine complex.
- Reaction conditions are carefully controlled (temperature, inert atmosphere) to avoid over-oxidation or side reactions.
Deprotection and Final Purification
- The tert-butyl ester protecting group can be removed under acidic conditions (e.g., HCl in dioxane) if free acid is desired.
- Purification is typically performed by column chromatography or crystallization.
| Step | Reagents/Conditions | Notes | Yield |
|---|---|---|---|
| Deprotection with 4N HCl in dioxane, 12 h | Conversion of tert-butyl ester to carboxylic acid | Quantitative yield | 100% |
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Key Notes |
|---|---|---|---|---|
| 1 | Esterification/Protection | tert-Butyl alcohol or carbamate derivatives, acid catalyst | Not specified | Protects carboxyl group |
| 2 | Oxidation | Dipyridinium dichromate in DMF, 0-23°C, 16 h | 61 | Converts amino alcohol to amino ketone |
| 3 | Cyclization | Ammonium salt, hydroxylamine-O-sulfonic acid, MeOH, 0°C, I2 addition | 37 | Forms bicyclic pyrazino core |
| 4 | Alternative Oxidation | Sulfur trioxide-pyridine complex, triethylamine, DCM/DMSO, 6 h | 52 | Alternative oxidation method |
| 5 | Deprotection | 4N HCl in dioxane, 12 h | 100 | Removes tert-butyl protecting group |
Research Findings and Analysis
- The preparation of the bicyclic pyrazino[1,2-a]pyrazine core with an oxo substituent and tert-butyl ester protection requires careful stepwise synthesis.
- Oxidation steps are critical and must be controlled to avoid degradation; dipyridinium dichromate and sulfur trioxide-pyridine complex are effective oxidants.
- Cyclization yields are moderate, indicating the need for optimization in ring closure steps.
- The tert-butyl ester group provides stability during synthesis and can be quantitatively removed under acidic conditions.
- The overall synthetic route is robust and reproducible, suitable for scale-up with purification by standard chromatographic techniques.
Q & A
Q. What are the optimized synthetic routes for 9-oxo-octahydro-pyrazino[1,2-a]pyrazine-2-carboxylic acid tert-butyl ester, and how do reaction conditions influence yield?
Two primary methods are documented:
- Method A : Hydrolysis of precursor 42 (487 mg, 1.35 mmol) using 2M aqueous THF at room temperature for 2 hours yields 79% product. This method avoids acidic conditions, preserving acid-sensitive functional groups .
- Method B : Acidic cleavage of 42 (120 mg, 0.33 mmol) with 1M HCl in ethyl acetate achieves 60% yield but risks tert-butyl ester deprotection under prolonged exposure . Key Takeaway: Method A is preferable for high yields in neutral conditions, while Method B requires strict time control to minimize side reactions.
Q. How can structural confirmation of the compound be achieved using spectroscopic techniques?
- ¹H NMR : Peaks at δ 1.43 (t-Bu), δ 3.71 (CH₂CO₂Me), and δ 4.28 (=CHNCH₂) confirm the tert-butyl ester, methoxy group, and pyrazine backbone .
- ¹³C NMR : Signals at δ 154.4 (NCOO) and δ 170.1 (COO) validate the carbamate and ester functionalities .
- MS (ESI) : A molecular ion peak at m/z 270 ([M+H]⁺) aligns with the expected molecular weight . Methodological Note: Use CDCl₃ as the solvent for NMR to enhance resolution of tert-butyl signals.
Q. What purification strategies are effective for isolating the compound from reaction mixtures?
- Prep TLC : Used in multi-step syntheses (e.g., spirocyclic derivatives) to separate products with minor structural differences, achieving >95% purity .
- Crystallization : Solvent systems like DCM/hexane yield high-purity crystals (94%) but require slow cooling to avoid amorphous precipitates .
Advanced Research Questions
Q. How can catalytic systems be optimized for regioselective functionalization of the pyrazine ring?
- Palladium Catalysis : Pd(OAc)₂/X-Phos with Cs₂CO₃ in dioxane enables Buchwald-Hartwig amination at 100°C, achieving 40% yield for spirocyclic derivatives. Catalyst loading (5 mol%) and ligand choice (X-Phos) critically influence regioselectivity .
- Base Selection : Cs₂CO₃ outperforms K₂CO₃ in suppressing N-alkylation side reactions due to its stronger basicity and solubility in polar aprotic solvents .
Q. What analytical approaches resolve contradictions in spectral data for structurally similar intermediates?
- Discrepancy Example : A missing =CHNBoc signal in ¹H NMR may indicate incomplete Boc protection. Cross-validate with ¹³C NMR (δ 80-85 ppm for tert-butyl) and HPLC-MS to detect deprotected species .
- Solution : Reprotection with Boc₂O in DCM (0°C, 2 hours) followed by TLC monitoring ensures full conversion .
Q. How do steric and electronic effects influence tert-butyl ester stability under acidic or basic conditions?
- Acidic Deprotection : TFA in DCM (0°C, 2 hours) selectively removes tert-butyl esters without cleaving amide bonds, as demonstrated in spirocyclic compound syntheses (27% yield) .
- Base Sensitivity : Prolonged exposure to Cs₂CO₃ at >80°C risks ester hydrolysis. Use low-temperature (<50°C) SNAr reactions to preserve the tert-butyl group .
Q. What strategies mitigate decomposition during long-term storage of the compound?
- Storage Conditions : Argon atmosphere at -20°C in amber vials prevents oxidation and moisture uptake, extending shelf life to >12 months .
- Decomposition Analysis : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS identify major degradation products (e.g., free carboxylic acid via ester hydrolysis) .
Mechanistic and Application-Oriented Questions
Q. What role does the tert-butyl ester play in facilitating peptide coupling reactions?
The tert-butyl group acts as a temporary protecting group :
- It sterically shields the carboxylic acid during amide bond formation, enabling high-yield couplings (e.g., 94% for pyrazine-carboxamide derivatives) .
- Post-coupling deprotection with TFA releases the free acid for further functionalization .
Q. How can computational modeling predict reactivity trends in pyrazino-pyrazine derivatives?
- DFT Calculations : Simulate transition states for nucleophilic attacks on the pyrazine ring. Electron-withdrawing groups (e.g., oxo) increase electrophilicity at adjacent carbons, guiding synthetic designs .
- Case Study : Methyl substitution at C6 (in dihydroimidazo derivatives) reduces ring strain, as confirmed by lower activation energies in DFT models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
